![molecular formula C12H8ClN3 B11879171 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11879171.png)
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a chlorine atom at the 7th position and a phenyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. A one-pot synthesis method has been developed, which is both efficient and operationally simple. This method involves the reaction at room temperature, making it a practical approach for laboratory synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Cyclization Reactions: The triazole and pyridine rings can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Medicinal Chemistry: It has shown promise as an antiviral and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: The compound’s ability to inhibit certain enzymes and pathways makes it useful in studying biological processes and disease mechanisms.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other complex molecules, which can be valuable in the pharmaceutical and chemical industries.
作用機序
The mechanism of action of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole ring system but differs in the fused ring structure and substituents.
[1,2,4]Triazolo[4,3-a]pyrazine: Another related compound with a different fused ring system and potential biological activities.
Uniqueness
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both a chlorine atom and a phenyl group. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other triazolopyridine derivatives.
特性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
7-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H8ClN3/c13-10-6-7-16-11(8-10)14-15-12(16)9-4-2-1-3-5-9/h1-8H |
InChIキー |
IRRWKGDHXQQQGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



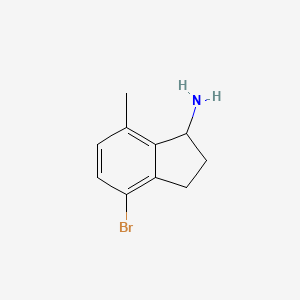
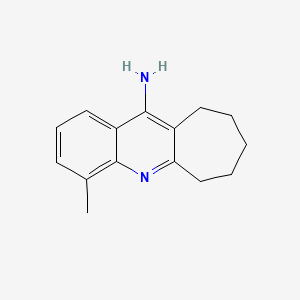
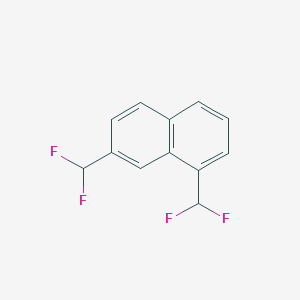
![7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B11879120.png)
![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)

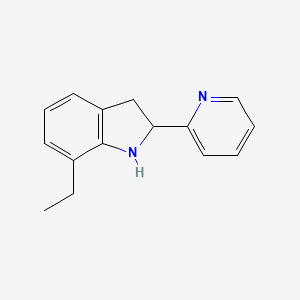
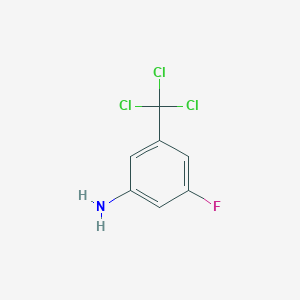
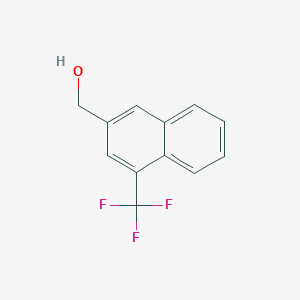


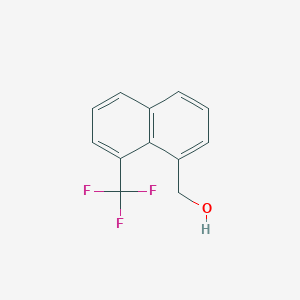
![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)
